molecular formula C28H31N3O4 B264163 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one

Numéro de catalogue B264163
Poids moléculaire: 473.6 g/mol
Clé InChI: JTZUMVMVYSJPMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase) and is currently being developed as a potential treatment for various types of cancer and autoimmune diseases.

Mécanisme D'action

BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and progression of cancer and autoimmune diseases. 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways and leading to the suppression of cell proliferation and survival. In addition, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It exhibits dose-dependent inhibition of BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival. 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models of cancer, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to induce tumor regression and prolong survival. In animal models of autoimmune diseases, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been shown to reduce disease severity and improve clinical outcomes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one is its specificity for BTK, which makes it a promising therapeutic target for various types of cancer and autoimmune diseases. Moreover, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has shown good efficacy in preclinical models of these diseases, suggesting that it may have clinical potential. However, one limitation of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to evaluate the safety and tolerability of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one in humans.

Orientations Futures

There are several future directions for the development of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one. One potential application is in combination therapy with other anti-cancer or immunomodulatory agents, which may enhance its efficacy and reduce potential toxicity. Another direction is the evaluation of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one in clinical trials for various types of cancer and autoimmune diseases. Moreover, further studies are needed to elucidate the molecular mechanisms of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one and to identify potential biomarkers of response or resistance. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for cancer and autoimmune diseases.

Méthodes De Synthèse

The synthesis of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the reaction of 4-(2-aminoethyl)pyridine with 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one to obtain the intermediate compound. This is followed by the reaction of the intermediate with 1-boc-piperazine to form the final product, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one.

Applications De Recherche Scientifique

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one inhibits BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival. In vivo studies have demonstrated that 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one exhibits potent anti-tumor activity in various animal models of cancer, including lymphoma, leukemia, and solid tumors. Moreover, 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has shown promising results in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

Formule moléculaire

C28H31N3O4

Poids moléculaire

473.6 g/mol

Nom IUPAC

2,3,4,9-tetramethyl-8-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]furo[2,3-f]chromen-7-one

InChI

InChI=1S/C28H31N3O4/c1-17-15-23-26(27-25(17)18(2)20(4)34-27)19(3)22(28(33)35-23)16-24(32)31-13-11-30(12-14-31)10-7-21-5-8-29-9-6-21/h5-6,8-9,15H,7,10-14,16H2,1-4H3

Clé InChI

JTZUMVMVYSJPMQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C)C5=C1C(=C(O5)C)C

SMILES canonique

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C)C5=C1C(=C(O5)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.